CK-869
Overview
Description
CK-869 is a small molecule inhibitor that interacts with the actin-related protein 2/3 (Arp2/3) complex. This complex plays a crucial role in nucleating branched actin filaments, which are essential for cellular processes like cell motility and shape changes .
Preparation Methods
Synthetic Routes:: The synthetic routes for CK-869 are not explicitly documented in the available literature. it is derived from parent compounds CK-636 and CK-548 .
Reaction Conditions:: Specific reaction conditions for this compound synthesis remain undisclosed. Researchers have focused on its structural characterization and functional effects rather than detailed synthetic pathways.
Industrial Production:: Information regarding industrial-scale production methods for this compound is scarce. It is primarily used as a research tool rather than a commercial product.
Chemical Reactions Analysis
CK-869 inhibits actin filament nucleation by binding to the Arp2/3 complex. Although the exact modes of action differ between CK-666 and this compound, both compounds disrupt the movement of Arp2 and Arp3 subunits into the activated filament-like conformation .
Common reagents and conditions associated with this compound’s interactions remain unreported due to its specialized research context.
Scientific Research Applications
CK-869 has found applications in various scientific domains:
Cell Biology: Studying actin dynamics, cell motility, and cytoskeletal organization.
Cancer Research: Investigating the role of actin-related processes in tumor metastasis.
Drug Development: Exploring this compound as a potential therapeutic target for diseases involving aberrant actin regulation.
Mechanism of Action
CK-869’s mechanism involves binding to the Arp2/3 complex. It stabilizes the inactive state of the complex (in the case of CK-666) or destabilizes the short pitch Arp3-Arp2 interface (for this compound) . These actions impact actin filament networks within cells.
Comparison with Similar Compounds
CK-869 stands out due to its unique binding site and mode of inhibition. Other similar compounds include CK-666 (a related inhibitor) and parent compounds CK-636 and CK-548 .
Properties
IUPAC Name |
2-(3-bromophenyl)-3-(2,4-dimethoxyphenyl)-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3S/c1-21-13-6-7-14(15(9-13)22-2)19-16(20)10-23-17(19)11-4-3-5-12(18)8-11/h3-9,17H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWNPZYLNLATCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(SCC2=O)C3=CC(=CC=C3)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
388592-44-7 | |
Record name | 2-(3-Bromophenyl)-3-(2,4-dimethoxyphenyl)-4-thiazolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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